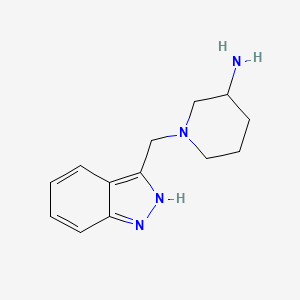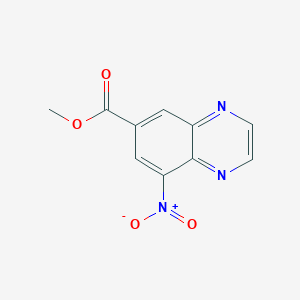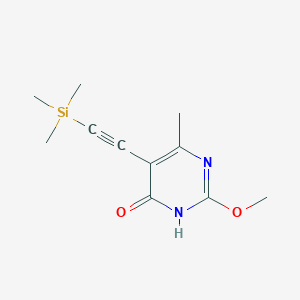![molecular formula C11H7ClN4 B11873454 1-(2-chloropyrimidin-4-yl)-1H-benzo[d]imidazole](/img/structure/B11873454.png)
1-(2-chloropyrimidin-4-yl)-1H-benzo[d]imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chloropyrimidin-4-yl)-1H-benzo[d]imidazole is a heterocyclic compound that combines the structural features of pyrimidine and benzimidazole. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of both pyrimidine and benzimidazole moieties endows it with unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-chloropyrimidin-4-yl)-1H-benzo[d]imidazole typically involves the reaction of 2-chloropyrimidine with benzimidazole under specific conditions. One common method includes:
Reagents: 2-chloropyrimidine, benzimidazole, and a suitable base such as potassium carbonate.
Conditions: The reaction is often carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures (100-150°C) for several hours.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Chloropyrimidin-4-yl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the pyrimidine ring can be replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The benzimidazole moiety can participate in redox reactions, altering its electronic properties.
Cyclization Reactions: The compound can form additional rings through cyclization reactions, leading to more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or primary amines in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution Products: Depending on the nucleophile, products can include substituted pyrimidines.
Oxidation Products: Oxidized forms of benzimidazole.
Cyclized Products: More complex heterocyclic compounds.
Wissenschaftliche Forschungsanwendungen
1-(2-Chloropyrimidin-4-yl)-1H-benzo[d]imidazole has a wide range of applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anticancer, antiviral, and antimicrobial agent.
Biology: Used in studies involving enzyme inhibition and receptor binding.
Material Science: Investigated for its electronic properties and potential use in organic semiconductors.
Industry: Utilized in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1-(2-chloropyrimidin-4-yl)-1H-benzo[d]imidazole depends on its application:
Medicinal Chemistry: It may inhibit specific enzymes or receptors, disrupting biological pathways critical for disease progression.
Biology: It can bind to DNA or proteins, affecting their function and leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
2-Chloropyrimidine: Shares the pyrimidine moiety but lacks the benzimidazole structure.
Benzimidazole: Contains the benzimidazole moiety but lacks the pyrimidine structure.
1-(2-Chloropyrimidin-4-yl)-1H-imidazole: Similar structure but with an imidazole ring instead of benzimidazole.
Uniqueness: 1-(2-Chloropyrimidin-4-yl)-1H-benzo[d]imidazole is unique due to the combination of pyrimidine and benzimidazole moieties, providing a distinct set of chemical and biological properties not found in its individual components.
This compound’s versatility and potential make it a valuable subject of study in various scientific fields
Eigenschaften
Molekularformel |
C11H7ClN4 |
|---|---|
Molekulargewicht |
230.65 g/mol |
IUPAC-Name |
1-(2-chloropyrimidin-4-yl)benzimidazole |
InChI |
InChI=1S/C11H7ClN4/c12-11-13-6-5-10(15-11)16-7-14-8-3-1-2-4-9(8)16/h1-7H |
InChI-Schlüssel |
RKRQWLLXLIVAMK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)N=CN2C3=NC(=NC=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-Methoxyphenyl)imidazo[1,2-A]pyridin-3-amine](/img/structure/B11873372.png)










![3-(4-Nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B11873446.png)


